molecular formula C15H9ClN4O4 B2685612 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide CAS No. 865249-28-1

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide

Katalognummer: B2685612
CAS-Nummer: 865249-28-1
Molekulargewicht: 344.71
InChI-Schlüssel: SEOXPMJXRLJJTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide is a heterocyclic compound that features an oxadiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2-chlorobenzohydrazide with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps such as recrystallization or chromatography are optimized for large-scale operations.

Analyse Chemischer Reaktionen

Types of Reactions

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide can undergo various chemical reactions including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

    Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide (DMF), and bases like sodium hydroxide.

    Cyclization: Appropriate hydrazides and carboxylic acids, organic solvents, and bases like triethylamine.

Major Products

    Reduction: Formation of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-aminobenzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Cyclization: Formation of more complex heterocyclic compounds.

Wissenschaftliche Forschungsanwendungen

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Agrochemicals: It is investigated for its potential as a pesticide or herbicide due to its biological activity.

Wirkmechanismus

The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

Uniqueness

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide is unique due to the presence of both the oxadiazole ring and the nitrobenzamide moiety. This combination imparts specific chemical and biological properties that are distinct from other similar compounds. The oxadiazole ring contributes to the stability and reactivity of the compound, while the nitro group enhances its biological activity.

Biologische Aktivität

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article summarizes the biological activity of this compound based on diverse sources, including synthesis methods, structure-activity relationships (SAR), and specific case studies.

  • Molecular Formula : C12H10ClN3O3
  • Molecular Weight : 273.68 g/mol
  • CAS Number : 90147-10-7
  • LogP : 3.997 (indicating moderate lipophilicity)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxadiazole ring is known for its role in enhancing the pharmacological profile of compounds by improving their binding affinity and selectivity towards target enzymes.

Antidiabetic Activity

Recent studies have highlighted the antidiabetic potential of related compounds in the same class. For instance, derivatives like N-(alkyl/aryl)-4-nitrobenzamide have shown significant inhibitory activity against α-glucosidase and α-amylase enzymes, which are crucial in carbohydrate metabolism and diabetes management.

In Vitro Studies

A study evaluating a series of benzamide derivatives reported varying degrees of α-glucosidase inhibitory activity with IC50 values ranging from 10.75 ± 0.52 μM to 130.90 ± 2.42 μM compared to acarbose (IC50 = 39.48 ± 0.80 μM) . The most active compound in this series was found to possess a similar structural motif to this compound.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. A review on oxadiazole derivatives indicated that many compounds within this class exhibit significant antibacterial and antifungal activities . The presence of electron-withdrawing groups such as nitro and halogen substituents has been shown to enhance these activities.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Electron Donating/Withdrawing Effects : The presence of electron-donating groups (e.g., -CH3) and electron-withdrawing groups (e.g., -NO2) on the phenyl ring significantly influences the inhibitory potency against target enzymes.
  • Positioning of Substituents : Variations in the position of substituents on the aromatic rings can lead to substantial changes in biological activity, as demonstrated in various studies .

Case Studies

  • Antidiabetic Potential : A specific derivative with a similar structure was shown to have an IC50 value against α-amylase as low as 0.90 ± 0.31 μM, indicating strong potential for diabetes treatment .
  • Antimicrobial Evaluation : Compounds derived from oxadiazoles have been reported to possess broad-spectrum antimicrobial activities, making them candidates for further development as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide?

  • Methodological Answer : The synthesis typically involves:

Cyclization : Formation of the 1,3,4-oxadiazole ring via dehydrating agents (e.g., POCl₃ or H₂SO₄) under reflux conditions (60–80°C for 4–6 hours) .

Coupling Reactions : Amide bond formation between the oxadiazole intermediate and 4-nitrobenzoyl chloride using a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Key parameters: Temperature control (±2°C), inert atmosphere (N₂/Ar), and real-time monitoring via TLC .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks for the 2-chlorophenyl group (δ 7.4–7.6 ppm, aromatic protons) and nitrobenzamide moiety (δ 8.2–8.4 ppm) .
  • IR Spectroscopy : Confirm oxadiazole ring (C=N stretch at ~1600 cm⁻¹) and amide C=O (1680–1700 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with exact mass matching theoretical calculations (e.g., m/z 372.0452 for C₁₅H₁₀ClN₄O₃) .

Q. What are the recommended protocols for assessing purity during synthesis?

  • Methodological Answer :

  • TLC : Use silica plates with ethyl acetate/hexane (3:7); visualize under UV (Rf ~0.5) .
  • HPLC : C18 column, acetonitrile/water (70:30), flow rate 1 mL/min, retention time ~8.2 minutes .
  • Elemental Analysis : Ensure C, H, N, Cl values match theoretical compositions within ±0.3% .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between this compound and its structural analogs?

  • Methodological Answer :

  • Perform comparative SAR studies : Replace the 2-chlorophenyl or nitro groups with electron-donating/withdrawing substituents (e.g., 4-methoxy or 4-bromo) and evaluate IC₅₀ shifts in enzymatic assays .
  • Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases) and identify steric/electronic clashes caused by substituent variations .
  • Meta-analysis : Aggregate data from analogs (e.g., N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide) to identify trends in logP vs. activity .

Q. What computational strategies predict the binding affinity of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use Schrödinger Suite or GROMACS to simulate binding poses in ATP-binding pockets (e.g., EGFR kinase). Validate with experimental IC₅₀ values .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess stability of ligand-protein complexes (RMSD <2 Å acceptable) .
  • QSAR Modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors/acceptors .

Q. How does the electron-withdrawing nitro group influence reactivity and bioactivity?

  • Methodological Answer :

  • Electronic Effects : The nitro group decreases electron density on the benzamide ring, enhancing electrophilicity and hydrogen-bonding with target residues (e.g., catalytic lysines) .
  • X-ray Crystallography : Compare bond lengths/angles in nitro vs. methoxy derivatives using SHELXL refinement (e.g., C-NO₂ bond length ~1.21 Å vs. C-OCH₃ ~1.36 Å) .
  • In Vitro Assays : Test nitro-to-amine reduced analogs to evaluate the role of nitro in cytotoxicity (e.g., MTT assays on cancer cell lines) .

Q. What strategies resolve crystallographic disorder in X-ray structures of this compound?

  • Methodological Answer :

  • SHELXL Refinement : Use PART instructions to model disordered regions (e.g., oxadiazole ring torsions) and apply restraints (DFIX, SIMU) for thermal parameters .
  • Twinned Data : For twin fractions >30%, refine using HKLF5 format with BASF parameter optimization .
  • Low-Temperature Data : Collect at 100 K to reduce thermal motion artifacts .

Eigenschaften

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN4O4/c16-12-4-2-1-3-11(12)14-18-19-15(24-14)17-13(21)9-5-7-10(8-6-9)20(22)23/h1-8H,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOXPMJXRLJJTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.